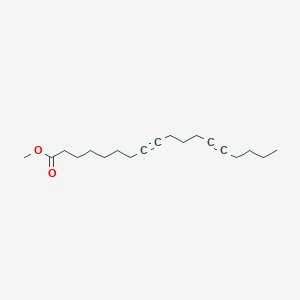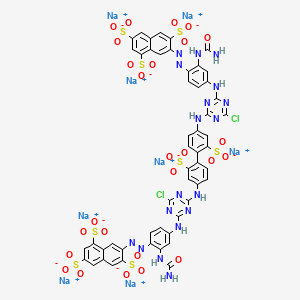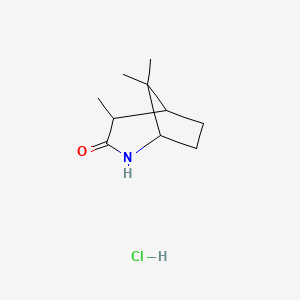
3-Azido-2-oxo-1,2lambda~5~,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the class of azido-triazines. This compound is characterized by the presence of an azido group (-N3) attached to a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-oxo-1,2lambda~5~,4-triazine typically involves the reaction of 3,5-dioxo-1,2,4-triazine or its derivatives with azide sources. One common method involves the use of sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group on the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2-oxo-1,2lambda~5~,4-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form tetrazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for the synthesis reactions.
Hydrogen Gas (H2): Used in reduction reactions to convert the azido group to an amine.
Major Products Formed
Tetrazole Derivatives: Formed through cycloaddition reactions.
Aminotriazine Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
3-Azido-2-oxo-1,2lambda~5~,4-triazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Azido-2-oxo-1,2lambda~5~,4-triazine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form tetrazole derivatives, which can further interact with biological targets. The compound’s reactivity is influenced by the electronic properties of the triazine ring and the presence of electron-withdrawing or electron-donating substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azido-5-amino-1,2,4-triazine: Similar structure but with an amino group at the 5-position.
3-Azido-1,2,4-triazine: Lacks the oxo group at the 2-position.
Propriétés
Numéro CAS |
65481-63-2 |
|---|---|
Formule moléculaire |
C3H2N6O |
Poids moléculaire |
138.09 g/mol |
Nom IUPAC |
3-azido-2-oxido-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C3H2N6O/c4-8-7-3-5-1-2-6-9(3)10/h1-2H |
Clé InChI |
PIVJZGDRVKAIOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=[N+](C(=N1)N=[N+]=[N-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)



![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)





